molecular formula C11H11NOS B12916304 1-(Ethylsulfanyl)isoquinolin-3(4H)-one CAS No. 36068-77-6

1-(Ethylsulfanyl)isoquinolin-3(4H)-one

Cat. No.: B12916304
CAS No.: 36068-77-6
M. Wt: 205.28 g/mol
InChI Key: KPVNOCNFFZLNCY-UHFFFAOYSA-N
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Description

1-(Ethylthio)isoquinolin-3(4H)-one is a heterocyclic compound that belongs to the isoquinolone family. Isoquinolones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of an ethylthio group at the 1-position of the isoquinolin-3(4H)-one core adds unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylthio)isoquinolin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of 2-ethylthiobenzonitrile with appropriate reagents under controlled conditions. Another method includes the use of rhodium-catalyzed C-H activation/annulation reactions, which provide a convenient route to isoquinolones .

Industrial Production Methods: Industrial production of 1-(Ethylthio)isoquinolin-3(4H)-one typically involves large-scale cyclization reactions using cost-effective and readily available starting materials. The use of transition metal catalysts, such as rhodium or cobalt, can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Ethylthio)isoquinolin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted isoquinolones depending on the nucleophile used.

Scientific Research Applications

1-(Ethylthio)isoquinolin-3(4H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)isoquinolin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Uniqueness: 1-(Ethylthio)isoquinolin-3(4H)-one is unique due to the presence of the ethylthio group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other isoquinolone derivatives.

Properties

CAS No.

36068-77-6

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-ethylsulfanyl-4H-isoquinolin-3-one

InChI

InChI=1S/C11H11NOS/c1-2-14-11-9-6-4-3-5-8(9)7-10(13)12-11/h3-6H,2,7H2,1H3

InChI Key

KPVNOCNFFZLNCY-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=O)CC2=CC=CC=C21

Origin of Product

United States

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